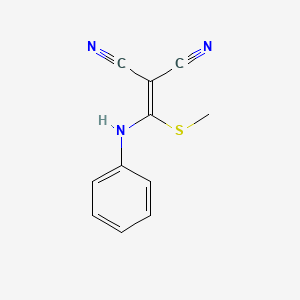

(Methylthio(phenylamino)methylene)methane-1,1-dicarbonitrile

概要

説明

(Methylthio(phenylamino)methylene)methane-1,1-dicarbonitrile is an organic compound with the molecular formula C11H9N3S It is known for its unique structure, which includes a phenylamino group, a methylene bridge, and two cyano groups

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (Methylthio(phenylamino)methylene)methane-1,1-dicarbonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of phenyl isothiocyanate with malononitrile in the presence of a base, such as sodium ethoxide, to form the desired product. The reaction is usually carried out in an organic solvent like ethanol at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with careful control of reaction parameters to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

化学反応の分析

Types of Reactions

(Methylthio(phenylamino)methylene)methane-1,1-dicarbonitrile undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the cyano groups to amines.

Substitution: The phenylamino group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary or secondary amines.

科学的研究の応用

(Methylthio(phenylamino)methylene)methane-1,1-dicarbonitrile has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

作用機序

The mechanism of action of (Methylthio(phenylamino)methylene)methane-1,1-dicarbonitrile involves its interaction with specific molecular targets. The phenylamino group can interact with enzymes or receptors, while the cyano groups can participate in nucleophilic addition reactions. These interactions can modulate biological pathways, leading to various effects such as antimicrobial or anticancer activity.

類似化合物との比較

Similar Compounds

(Methylthio(phenylamino)methylene)ethane-1,1-dicarbonitrile: Similar structure but with an ethane bridge instead of a methylene bridge.

(Methylthio(phenylamino)methylene)propane-1,1-dicarbonitrile: Similar structure with a propane bridge.

Uniqueness

(Methylthio(phenylamino)methylene)methane-1,1-dicarbonitrile is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound in scientific research.

生物活性

(Methylthio(phenylamino)methylene)methane-1,1-dicarbonitrile is an organic compound with a complex structure that includes a methylthio group, a phenylamino moiety, and two cyano groups. Its molecular formula is with a molecular weight of approximately 215.28 g/mol. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research.

The biological activity of this compound is attributed to its interaction with various molecular targets. The phenylamino group may interact with enzymes and receptors, while the cyano groups can participate in nucleophilic addition reactions. These interactions can modulate biological pathways, leading to antimicrobial and anticancer effects.

Antimicrobial Activity

Research indicates that compounds structurally similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that this compound can inhibit the growth of various pathogenic bacteria and fungi.

| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Candida albicans | 14 | 100 |

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. The compound's mechanism appears to involve apoptosis induction and cell cycle arrest.

| Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| MCF-7 (Breast Cancer) | 20 | Apoptosis induction |

| HeLa (Cervical Cancer) | 15 | Cell cycle arrest at G2/M phase |

| A549 (Lung Cancer) | 25 | Inhibition of cell proliferation |

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound assessed its activity against multi-drug resistant strains. The results indicated that the compound significantly inhibited bacterial growth compared to standard antibiotics.

Study 2: Anticancer Properties

In another investigation focusing on its anticancer properties, researchers treated various cancer cell lines with different concentrations of the compound. The findings revealed a dose-dependent response in cytotoxicity, with significant effects observed at lower concentrations than previously reported for similar compounds.

特性

IUPAC Name |

2-[anilino(methylsulfanyl)methylidene]propanedinitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3S/c1-15-11(9(7-12)8-13)14-10-5-3-2-4-6-10/h2-6,14H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LILMWMLGIJHVAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC(=C(C#N)C#N)NC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。